1,4-Bis(heptafluoroisopropyl)benzene
Overview
Description
1,4-Bis(heptafluoroisopropyl)benzene is a fluorinated aromatic compound with the molecular formula
C12H4F14
and a molecular weight of 414.14 g/mol . This compound is characterized by the presence of two heptafluoroisopropyl groups attached to a benzene ring at the 1 and 4 positions. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(heptafluoroisopropyl)benzene can be synthesized through the Friedel-Crafts alkylation of benzene with heptafluoroisopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+2C3F7ClAlCl3C6H4(C3F7)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes, but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptafluoroisopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, although the electron-withdrawing fluorine atoms reduce its reactivity compared to non-fluorinated benzene.
Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Oxidation Reactions: Oxidation can occur at the benzene ring or the heptafluoroisopropyl groups, leading to the formation of various oxidized products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include nitro or sulfonic acid derivatives.
Reduction: Hydrogenated derivatives with fewer fluorine atoms.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Scientific Research Applications
1,4-Bis(heptafluoroisopropyl)benzene is utilized in various fields due to its unique properties:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its high electron density.
Medicine: Explored for drug delivery systems and as a component in pharmaceuticals requiring high fluorine content.
Industry: Employed in the manufacture of specialty chemicals, coatings, and high-performance materials.
Mechanism of Action
The mechanism by which 1,4-Bis(heptafluoroisopropyl)benzene exerts its effects is largely dependent on its chemical structure. The high fluorine content and aromatic ring system allow it to interact with various molecular targets through:
Hydrophobic Interactions: The fluorinated groups enhance hydrophobic interactions with biological membranes and proteins.
Electrostatic Interactions: The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets.
Steric Effects: The bulky heptafluoroisopropyl groups can affect the compound’s spatial orientation and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(heptafluoroisopropyl)benzene
- 1,2-Bis(heptafluoroisopropyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1,4-Bis(heptafluoroisopropyl)benzene is unique due to its specific substitution pattern and the presence of two heptafluoroisopropyl groups, which confer distinct physical and chemical properties compared to other fluorinated aromatic compounds. Its high fluorine content and symmetrical structure make it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
IUPAC Name |
1,4-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F14/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZBMINTWQDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199121 | |
Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-12-6 | |
Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.